molecular formula C11H10BrNS B8344130 6-Bromo-4-ethylsulfanyl-quinoline

6-Bromo-4-ethylsulfanyl-quinoline

Cat. No.: B8344130
M. Wt: 268.17 g/mol
InChI Key: RIZZHSOFMHHRQW-UHFFFAOYSA-N
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Description

6-Bromo-4-ethylsulfanyl-quinoline is a quinoline derivative substituted with a bromine atom at position 6 and an ethylsulfanyl group at position 4. The ethylsulfanyl group (–SC₂H₅) introduces steric bulk and moderate electron-donating effects, which may influence reactivity, solubility, and biological activity compared to other substituents (e.g., chloro, methyl, or hydroxy groups) .

Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

6-bromo-4-ethylsulfanylquinoline

InChI

InChI=1S/C11H10BrNS/c1-2-14-11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,2H2,1H3

InChI Key

RIZZHSOFMHHRQW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at Position 4

The substituent at position 4 significantly impacts physicochemical and reactivity profiles:

Compound Substituent (Position 4) Molecular Weight (g/mol) Key Properties References
6-Bromo-4-ethylsulfanyl-quinoline Ethylsulfanyl (–SC₂H₅) Not provided Moderate electron donation; increased lipophilicity and steric hindrance.
6-Bromo-4-methylquinoline Methyl (–CH₃) 222.085 Lower steric bulk; higher volatility compared to ethylsulfanyl analogs.
6-Bromo-4-chloroquinoline Chloro (–Cl) 226.05 (estimated) Electron-withdrawing; enhances electrophilic substitution reactivity.
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Hydroxy (–OH) Not provided Polar; capable of hydrogen bonding; acidic due to –OH and ester groups.
4-Bromo-6-ethoxyquinoline Ethoxy (–OCH₂CH₃) Not provided Electron-donating; improved solubility in polar solvents.

Key Observations :

  • Electron Effects: Chloro substituents (e.g., in 6-Bromo-4-chloroquinoline) increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .
  • Solubility : Hydroxy and ethoxy groups enhance water solubility compared to hydrophobic ethylsulfanyl or methyl groups .
  • Steric Hindrance : Ethylsulfanyl’s bulk may reduce reaction rates in sterically sensitive processes compared to smaller substituents like methyl .

Substituent Effects at Other Positions

Variations at positions 2, 3, and 8 further diversify properties:

Compound Substituents Molecular Weight (g/mol) Key Properties References
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline –Cl (C4), –CF₃ (C2) 308.53 (estimated) Strong electron-withdrawing effects from –CF₃; enhanced stability and acidity.
6-Bromo-1-(4-methoxyphenyl)sulfonyl-2,2,4-trimethylquinoline –SO₂C₆H₄OMe (C1), –CH₃ (C2, C4) Not provided Sulfonyl group increases stability and polarity; methyl groups add steric bulk.
6-Bromo-2-isopropoxy-4-methylquinoline –OCH(CH₃)₂ (C2), –CH₃ (C4) 280.16 Alkoxy groups improve solubility; methyl at C4 reduces reactivity.
6-Bromo-2-(4-bromophenyl)-quinoline-4-carboxylic acid –C₆H₄Br (C2), –COOH (C4) 407.06 Carboxylic acid enhances polarity and potential for salt formation.

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl (–CF₃) and sulfonyl (–SO₂–) groups increase electrophilicity and thermal stability .
  • Polarity : Carboxylic acid and sulfonyl groups dramatically improve solubility in aqueous or polar organic solvents .

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